Methyl 3-nitrobenzoate
Overview
Description
Methyl 3-nitrobenzoate is an organic compound with the molecular formula C8H7NO4. It is a pale yellow crystalline solid that is primarily used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Methyl 3-nitrobenzoate is primarily used as a reagent in the synthesis of other chemical compounds
Mode of Action
The compound is involved in a chemical reaction known as nitration, where a nitro group (NO2) is introduced into a molecule . In the case of this compound, the nitration occurs on a benzene ring, a process known as electrophilic aromatic substitution . The carbonyl group in the ester is an electron-withdrawing group, which deactivates the benzene ring. The reaction is still feasible at low temperatures .
Biochemical Pathways
Its primary use is in the laboratory for the synthesis of other compounds .
Result of Action
The primary result of the action of this compound is the formation of other chemical compounds through nitration . The exact products depend on the specific reactions in which it is used.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For example, the nitration reaction requires the presence of nitric acid and sulfuric acid, and is exothermic, meaning it releases heat . Therefore, the reaction must be carefully controlled to prevent overheating .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-nitrobenzoate can be synthesized through the nitration of methyl benzoate. The process involves the following steps :
Nitration Reaction: Methyl benzoate is mixed with concentrated sulfuric acid and nitric acid in an ice-water bath. The reaction mixture is stirred to ensure thorough mixing. The nitration reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COOCH}_3 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{COOCH}_3 + \text{H}_2\text{O} ]
Isolation and Purification: The reaction mixture is poured into ice water, and the resulting precipitate is filtered and washed with water. The crude product is then recrystallized from methanol to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Methyl 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation:
- This compound can be oxidized to form 3-nitrobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction:
- Reduction of the nitro group in this compound can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of methyl 3-aminobenzoate.
Substitution:
- The nitro group in this compound can undergo nucleophilic aromatic substitution reactions. For example, reaction with sodium methoxide can lead to the formation of methyl 3-methoxybenzoate.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Hydrogen gas with palladium catalyst.
- Nucleophiles: Sodium methoxide, ammonia.
Major Products Formed:
- 3-nitrobenzoic acid (oxidation)
- Methyl 3-aminobenzoate (reduction)
- Methyl 3-methoxybenzoate (substitution)
Scientific Research Applications
Methyl 3-nitrobenzoate has several applications in scientific research, including:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of electrophilic aromatic substitution reactions.
Biology:
- Utilized in the development of biochemical assays and probes.
Medicine:
- Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
- Used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- Methyl 4-nitrobenzoate
- Methyl 2-nitrobenzoate
- Methyl 3-aminobenzoate
- Methyl 3-methoxybenzoate
Properties
IUPAC Name |
methyl 3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(10)6-3-2-4-7(5-6)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLYJLKKPUICKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060691 | |
Record name | Benzoic acid, 3-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060691 | |
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Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-95-1 | |
Record name | Methyl 3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 3-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-nitrobenzoate | |
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Record name | Benzoic acid, 3-nitro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic acid, 3-nitro-, methyl ester | |
Source | EPA DSSTox | |
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Record name | Methyl 3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.613 | |
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Record name | Methyl 3-nitrobenzoate | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWP97MS7EU | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Methyl 3-Nitrobenzoate?
A1: The molecular formula of this compound is C8H7NO4, and its molecular weight is 181.14 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ Infrared (IR), Nuclear Magnetic Resonance (NMR) [], and Mass Spectrometry (MS) [] techniques for structural characterization. These methods provide information about the functional groups, proton and carbon environments, and fragmentation patterns of the molecule.
Q3: How does the dielectric medium affect the conformational behavior of this compound?
A3: Studies have investigated the conformational equilibrium between the O-NO2 trans and O-NO2 cis isomers of this compound in various solvents. The electrostatic interactions with the solvent molecules influence the relative energies and populations of these isomers. Continuum-dielectric and MSA models are used to understand the solvent's contribution to the Gibbs free energy change (ΔG°) of the trans-cis transformation. [, ]
Q4: What computational methods are used to study the conformational behavior of this compound?
A4: Density Functional Theory (DFT), Møller–Plesset perturbation theory (MP2), and semi-empirical quantum-chemical calculations, alongside classical methods based on atomic charge and dipole moment approximations, are employed to study the conformational behavior of this compound in vacuum and solutions. [, ]
Q5: How is this compound used in the synthesis of Indole-4-carboxaldehyde?
A5: this compound serves as a starting material for synthesizing Indole-4-carboxaldehyde. The process involves a multi-step synthesis including reduction, oxidation, protection, condensation, cyclization, and acidification reactions. [, ]
Q6: Can this compound be used to synthesize other important compounds?
A6: Yes, this compound is a versatile building block for synthesizing various compounds. For instance, it is used in the synthesis of 5-Nitroisocoumarins, Methyl Indole-4-carboxylate [], and lenalidomide, an anticancer drug [, ].
Q7: Are there alternative synthetic routes to compounds typically derived from this compound?
A7: Yes, researchers are continually exploring alternative and more efficient synthetic routes. For example, Methyl Indole-4-carboxylate can be synthesized directly from Methyl 2-methyl-3-nitrobenzoate via a palladium-catalyzed reductive N-heteroannulation of 2-Nitrostyrenes. []
Q8: What is known about the crystal structure of this compound?
A8: X-ray crystallography studies reveal that this compound exists in a planar conformation in its crystal structure. Short intermolecular O⋯C (3.21 Å) and O⋯N (3.17 Å) contacts suggest the presence of π–π interactions within the crystal lattice. []
Q9: What analytical techniques are used to study this compound?
A9: Beyond spectroscopic methods, researchers employ techniques like liquid–liquid partitioning and gas chromatography to determine experimental solute descriptor values for this compound. [] These values provide insights into the compound's partitioning behavior in different solvent systems.
Q10: Is there any information available regarding the environmental impact and degradation of this compound?
A10: While specific information about this compound might be limited, research exists on the biodegradation of related nitroaromatic compounds. For example, studies show that Proteus sp. strain OSES2, isolated from contaminated soil, can aerobically degrade 2,4,6-trinitrophenol. [] This research highlights the potential for microbial bioremediation of nitroaromatic pollutants.
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